5-Hydroxypyrazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 is a notable method for its preparation. Through whole-cell biotransformation, a product concentration of 40 g/l was achieved, with an optimized isolation method yielding an 80% total yield (Wieser, Heinzmann, & Kiener, 1997).
Molecular Structure Analysis
The molecular structure of 5-hydroxypyrazine-2-carboxylic acid features extensive intra- and intermolecular hydrogen bonds, contributing to its stability and reactivity. This structural aspect is critical for its interaction with other molecules and its functionality as a pharmaceutical intermediate (Dobson & Gerkin, 1996).
Scientific Research Applications
Application in Tuberculosis Treatment Research
- Scientific Field: Medical Science, Pharmacology .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is an important intermediate in the production of tuberculostatics . Some derivatives of 5-Hydroxypyrazine-2-carboxylic acid are up to 1,000-fold more active against M. tuberculosis and other Mycobacterium strains than existing antituberculous agents .
- Methods of Application: 5-Hydroxypyrazine-2-carboxylic acid can be produced microbiologically by whole-cell biotransformation of 2-cyanopyrazine . Another microbiological process is based on regiospecific biocatalytic hydroxylation of pyrazine-2-carboxylic acid with Delftia acidovorans .
- Results or Outcomes: The practical product yield of 5-Hydroxypyrazine-2-carboxylic acid was 85–88% .
Application in Acid-Base Characterization
- Scientific Field: Analytical Chemistry .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid has been used in potentiometric titration to determine its relevant acid-base properties .
- Methods of Application: The data obtained from potentiometric titration were used for calculation of the dissociation constants of 5-Hydroxypyrazine-2-carboxylic acid .
- Results or Outcomes: It was found that 5-Hydroxypyrazine-2-carboxylic acid dissociates in two steps, with the corresponding dissociation constants pKa1 =3.42 and pKa2 =7.96, designating 5-Hydroxypyrazine-2-carboxylic acid as a medium weak acid (1st step) .
Application in Chemical Synthesis
- Scientific Field: Organic Chemistry .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is used as a building block in chemical synthesis .
- Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .
Application in Drug Metabolism Studies
- Scientific Field: Pharmacology .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) .
- Methods of Application: In drug metabolism studies, researchers administer PZA to a biological system (such as a lab animal or a cell culture), then use various analytical techniques to detect and quantify the presence of 5-Hydroxypyrazine-2-carboxylic acid .
- Results or Outcomes: These studies help researchers understand how PZA is processed in the body, which can inform dosing strategies and help predict potential side effects .
Application in Xylitol Research
- Scientific Field: Biochemistry .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid has been used in research related to Xylitol, a sugar alcohol used as a sugar substitute .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, it involves reactions under controlled conditions with other organic compounds .
- Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .
Application in Synthesis of Other Chemical Compounds
- Scientific Field: Organic Chemistry .
- Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is used as a building block in the synthesis of other chemical compounds .
- Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, it involves reactions under controlled conditions with other organic compounds .
- Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .
Safety And Hazards
properties
IUPAC Name |
6-oxo-1H-pyrazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQFCIHUUCMACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188179 | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypyrazine-2-carboxylic acid | |
CAS RN |
34604-60-9 | |
Record name | 5-Hydroxypyrazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34604-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxypyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYPYRAZINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.